3-Fluoromethcathinone is a synthetic cathinone, part of a class of drugs known as new psychoactive substances. It is structurally related to methcathinone and is characterized by the presence of a fluorine atom in its molecular structure. This compound has gained attention due to its stimulant properties and potential for abuse, similar to other synthetic cathinones. Its classification falls under the category of psychoactive substances, often associated with recreational use and legal regulation in various jurisdictions.
3-Fluoromethcathinone is synthesized from methcathinone, a naturally occurring stimulant derived from the khat plant. The chemical structure can be classified as a substituted cathinone, which are beta-keto phenethylamines. These compounds are known for their stimulant effects on the central nervous system, affecting neurotransmitter levels, particularly dopamine and serotonin.
The synthesis of 3-fluoromethcathinone typically involves the fluorination of methcathinone. Various methods have been reported for its synthesis, including:
Technical details regarding the synthesis may vary based on the specific reagents and conditions used, but generally involve careful control of reaction conditions to ensure high yields and purity.
The molecular formula for 3-fluoromethcathinone is C₁₁H₁₄FNO. Its structural representation includes:
3-Fluoromethcathinone can participate in various chemical reactions typical of cathinones:
These reactions are significant for both understanding its chemical behavior and for potential applications in drug development.
The mechanism of action of 3-fluoromethcathinone primarily involves its interaction with neurotransmitter systems:
Studies have shown that 3-fluoromethcathinone induces oxidative stress in neuronal cells, which may contribute to its neurotoxic effects observed in vitro .
3-Fluoromethcathinone exhibits several notable physical and chemical properties:
Chemical analyses often involve techniques such as gas chromatography-mass spectrometry for quantification and purity assessment .
While primarily known for its recreational use, 3-fluoromethcathinone has potential applications in scientific research:
3-Fluoromethcathinone (IUPAC name: 1-(3-fluorophenyl)-2-(methylamino)propan-1-one) is a synthetic member of the cathinone class, which comprises β-keto phenethylamine derivatives. The compound features a fluorine atom at the 3-position of the phenyl ring, distinguishing it from its positional isomer flephedrone (4-fluoromethcathinone) [4]. This structural modification significantly influences its physicochemical properties and pharmacological activity profile while maintaining the core cathinone structure responsible for its psychoactive effects.
The molecular formula of 3-FMC is C10H12FNO, with a molar mass of 181.210 g·mol−1 [4] [6]. Its hydrochloride salt form (C10H13ClFNO) is commonly encountered in analytical and pharmacological studies [6]. The critical structural elements include:
Table 1: Structural Comparison of 3-FMC with Related Cathinones
Compound | Substituent Position | Molecular Formula | Molecular Weight |
---|---|---|---|
Methcathinone | R=H (phenyl) | C10H13NO | 163.22 g·mol−1 |
3-Fluoromethcathinone | R=3-F | C10H12FNO | 181.21 g·mol−1 |
Mephedrone (4-MMC) | R=4-CH3 | C11H15NO | 177.24 g·mol−1 |
3-Methylmethcathinone (3-MMC) | R=3-CH3 | C11H15NO | 177.24 g·mol−1 |
Pharmacologically, 3-FMC functions primarily as a monoamine transporter substrate, promoting neurotransmitter release and inhibiting reuptake. In vitro studies demonstrate its potent effects on dopamine (DA) and norepinephrine (NE) transporters, with significantly less activity at serotonin (5-HT) transporters [5]. This transporter selectivity profile classifies it as a "methamphetamine-like" cathinone rather than an "MDMA-like" entactogen. The fluorine atom at the meta position enhances the compound's lipophilicity compared to non-fluorinated cathinones, potentially facilitating central nervous system penetration [3]. Experimental evidence indicates that 3-FMC increases extracellular dopamine and serotonin levels in the mouse striatum, with a potency comparable to other synthetic cathinones [5].
3-Fluoromethcathinone emerged during a pivotal transition in the European synthetic cathinone market between 2007 and 2009. This period witnessed the rapid proliferation of cathinone derivatives sold as "legal highs" following the introduction of mephedrone (4-MMC) in Israel and its subsequent spread throughout Europe [2]. Finland was the first European country where mephedrone was detected, but the United Kingdom quickly became its primary market due to decreasing purity and availability of traditional stimulants like ecstasy and cocaine [2] [7].
The compound appeared alongside other second-generation cathinones including butylone, methylone, MDPV, and 4-fluoromethcathinone as suppliers diversified their product offerings in response to growing demand [2]. Three interconnected factors drove 3-FMC's emergence:
Table 2: Timeline of Synthetic Cathinone Emergence in Europe
Time Period | Market Development | Key Compounds |
---|---|---|
Pre-2004 | Early market development | Ethcathinone, Methedrone |
2004-2007 | Online marketing expansion | Methylone ("Explosion"), Mephedrone |
2007-2009 | Peak diversification | 3-FMC, 4-FMC, MDPV, Butylone |
Post-2010 | Regulatory response period | Pentedrone, α-PVP, 4-CMC |
Positional isomerization became a deliberate strategy to circumvent drug control legislation as evidenced by the simultaneous emergence of 3-FMC alongside its 4-fluoro analogue [4] [9]. By 2015, over 130 synthetic cathinones had been identified globally, with 3-FMC representing one of the significant fluorinated variants within this expanding class of NPS [7] [9]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented its presence in seizures across multiple member states, though it never achieved the market dominance of mephedrone or MDPV [2] [7]. The compound exemplified the "second generation" of synthetic cathinones that appeared following initial regulatory controls on pioneer compounds.
The legal status of 3-fluoromethcathinone has evolved significantly across major jurisdictions since its emergence, reflecting broader efforts to control synthetic cathinones through analogue legislation and blanket bans. These regulatory approaches demonstrate the challenges in controlling structurally diverse NPS through traditional drug scheduling systems.
In the United States, 3-FMC is classified as a Schedule I controlled substance under the Controlled Substances Act. This scheduling originally resulted from its structural relationship to mephedrone (4-methylmethcathinone), as both compounds share the methcathinone backbone [10]. The Drug Enforcement Administration (DEA) specifically notes that 3-FMC qualifies as a positional isomer of mephedrone, making it subject to control under the CSA's isomer provisions [10]. The 2023 Federal Register specifically addresses 3-methylmethcathinone (3-MMC) as a positional isomer of mephedrone, establishing the same legal reasoning applicable to 3-FMC [10].
The United Kingdom controls 3-FMC as a Class B drug under the Misuse of Drugs Act 1971. This control was implemented through the cathinone blanket ban introduced to address the proliferation of synthetic cathinones following the mephedrone epidemic [4]. The UK's Psychoactive Substances Act 2016 further prohibits production and supply, though this legislation has faced criticism regarding its definition of psychoactivity and enforcement challenges [7].
Table 3: International Legal Status of 3-Fluoromethcathinone
Jurisdiction | Legal Status | Control Mechanism | Year Implemented |
---|---|---|---|
United States | Schedule I | Controlled Substances Act (positional isomer of mephedrone) | 2012 (permanent control) |
United Kingdom | Class B | Misuse of Drugs Act 1971 (cathinone blanket ban) | ~2010 |
Germany | Anlage II | Narcotics Act (BtMG) - "authorized trade only, not prescriptible" | Not specified |
Czech Republic | Illegal | Specific prohibition | Pre-2016 |
European Union | Controlled | Member state implementation of EU directives | Varies |
In the European Union, member states implemented varying control measures until coordinated action was taken. Germany specifically lists 3-FMC in Anlage II of its Narcotics Act (BtMG), restricting it to authorized trade with no prescription option [4]. The Czech Republic enacted specific prohibitions against 3-FMC, with documentation confirming its banned status by 2016 [4]. International control was formalized through the United Nations 1971 Convention on Psychotropic Substances, though specific scheduling of 3-FMC occurred later than its initial national controls. The 2023 Commission on Narcotic Decisions (66/5, 66/6, 66/7) added several cathinones to Schedule II, reinforcing global control efforts [10].
These regulatory frameworks exemplify two dominant approaches to NPS control: specific compound listing (as in Germany and the Czech Republic) and generic legislation based on chemical similarity (as in the US and UK). The latter approach aims to preempt market adaptations through structural modifications but faces challenges in precise legal definitions and enforcement [7]. The evolution of 3-FMC's legal status reflects ongoing tensions between rapid NPS proliferation and legislative response times across international jurisdictions.
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4